2-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide
Description
2-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group attached to the benzamide structure, which is further connected to an indole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-methoxy-N-[1-(2-methoxyethyl)indol-4-yl]benzamide |
InChI |
InChI=1S/C19H20N2O3/c1-23-13-12-21-11-10-14-16(7-5-8-17(14)21)20-19(22)15-6-3-4-9-18(15)24-2/h3-11H,12-13H2,1-2H3,(H,20,22) |
InChI Key |
CCJQMTJWGYKULW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxybenzoic acid with 1-(2-methoxyethyl)-1H-indole-4-amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides or indoles.
Scientific Research Applications
2-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-N-methylbenzamide
- 2-methoxyethylamine
- 2-methoxy-1-naphthaleneboronic acid
Uniqueness
2-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide is unique due to its specific structural features, such as the presence of both methoxy and indole groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-Methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer research. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a methoxy group, an indole moiety, and a benzamide functional group, contributing to its unique biological activities. Its molecular formula is , with a molecular weight of approximately 288.35 g/mol.
Research indicates that this compound exhibits significant anti-cancer properties through various mechanisms:
- Inhibition of Tubulin Polymerization : The compound has been shown to bind at the colchicine site of tubulin, disrupting microtubule formation, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
- Cell Cycle Arrest : Studies have demonstrated that this compound can induce G2/M phase arrest in cancer cells, effectively halting their proliferation .
- Apoptosis Induction : It promotes apoptosis by increasing reactive oxygen species (ROS) levels and altering the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2 .
Biological Activity Data
The following table summarizes the biological activity and effects of this compound compared to similar compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | Inhibits tubulin polymerization; induces apoptosis | Significant anti-cancer activity |
| 1-(2,4-dimethoxyphenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxopyrrolidine-3-carboxamide | Similar tubulin binding | Potential anti-cancer activity |
| N-(1-Methylindol-3-yl)acetamide | Neuroprotective properties | Moderate cytotoxicity against certain cancer lines |
Study 1: Anticancer Efficacy
In a study involving murine leukemia models, this compound demonstrated significant anti-tumor activity. Administered at doses up to 100 mg/kg, it prolonged survival rates without notable toxicity .
Study 2: Mechanistic Insights
Further investigations revealed that this compound effectively inhibited angiogenesis in various human cancer types. Its ability to disrupt microtubule dynamics was confirmed through in vitro assays where it showed an IC50 value of approximately 0.40 μM for tubulin polymerization inhibition .
Pharmacological Implications
The pharmacological profile of this compound suggests it could serve as a lead compound for developing new anticancer therapies. Its interactions with specific receptors and enzymes indicate potential for broader applications beyond oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
